

Accessing the Born in Bradford Data: A Guide for Researchers

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Bradford, UK - The Born in Bradford (BiB) study, a comprehensive longitudinal birth cohort, offers a rich and expansive dataset for researchers, scientists, and drug development professionals. This guide provides detailed notes and protocols for the data access and application process, ensuring a clear path for those seeking to utilize this valuable resource. The BiB study tracks the health and wellbeing of over 13,500 children born in the city between 2007 and 2010, providing a wealth of information on health, social, and economic factors.^{[1][2][3][4]}

Understanding the Data Landscape

Before initiating a data request, it is imperative for researchers to familiarize themselves with the available data. BiB provides several resources to facilitate this exploration:

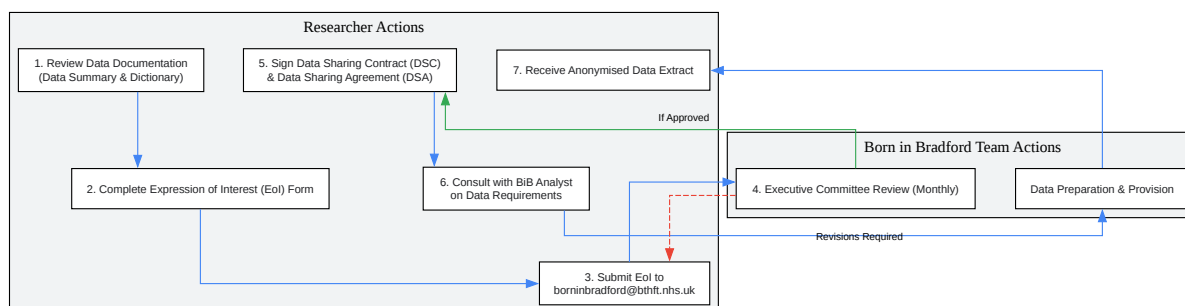
- Data Summary: A high-level overview of the available studies and the structure of the data.^{[5][6]}
- Data Dictionary: A detailed catalogue of specific variables that can be accessed by researchers.^{[5][6]} This resource is available on GitHub.
- Questionnaires: Copies of the questionnaires used throughout the study are available for review.^[7]

The data collected is multi-faceted, encompassing:

- Questionnaire Data: Detailed information on demographics, socioeconomic status, and physical and mental health.[\[1\]](#)
- Biological Samples: The study has collected blood samples from mothers and umbilical cords, as well as saliva samples from fathers.[\[3\]](#)[\[4\]](#)
- Linked Routine Data: A significant strength of the BiB cohort is its linkage to routine administrative data, including:
 - Education Records: Early Years Foundation Stage (EYFS) Profile, Year 1 Phonics Assessment, Key Stage 1 Assessment, and Education Contextual Data.[\[1\]](#)
 - Health Records: SystmOne GP records, hospital admissions, and A&E attendance.[\[1\]](#)
 - Residential Information: Address and grid reference data.[\[1\]](#)

The Data Access Application Process: A Step-by-Step Protocol

The process for applying for and accessing BiB data is structured to ensure that the research is of high quality and that the data is used responsibly.



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Caption: The workflow for the Born in Bradford data application process.

Protocol:

- Initial Exploration: Researchers must first thoroughly review the Data Summary and Data Dictionary to confirm the suitability of the BiB data for their research questions.[5][6]
- Expression of Interest (EoI): The next step is to complete the Expression of Interest (EoI) form, which details the research proposal.[5][6]
- Submission: The completed EoI form should be submitted via email to [--INVALID-LINK--](mailto:borninbradford@bthft.nhs.uk). [1][5][6]
- Review: The BiB Executive Committee convenes monthly to review all data requests.[1][6] Applicants are typically notified of the outcome within one week of the meeting.[6]
- Agreements: Upon approval, the researcher's institution will need to sign a Data Sharing Contract (DSC), and the researcher will sign a project-specific Data Sharing Agreement

(DSA).[6] For requests involving biological samples, a Material Transfer Agreement is also required.[5]

- **Data Specification:** Following the execution of the agreements, a BiB analyst will contact the researcher to finalize the specific data requirements for the project.[6]
- **Data Delivery:** The BiB team aims to provide the data extract within two weeks of the finalization of the variable list, although more complex requests may require additional time.
[6]

Quantitative Overview of the Application Process

Key Stage	Timeline / Cost
Application Review	The Executive Committee meets monthly to review applications.[1][6]
Decision Notification	Applicants are informed of the decision within one week of the committee meeting.[6]
Data Provision	The standard timeframe for data delivery is within two weeks of finalizing the data requirements.[6]
Data Access Fees	A fee is charged to cover the costs of data provision, as BiB does not receive specific funding for this service. The cost varies based on the complexity of the request.[5][6][8]

Methodologies of Data Collection

While detailed experimental protocols are not publicly available, the recruitment and data collection methodologies are described in cohort profile publications.

Baseline Data Collection (2007-2010):

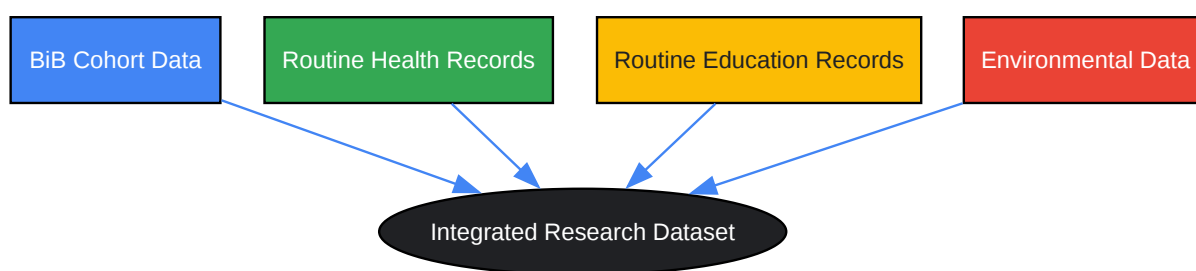
- **Recruitment:** 12,453 pregnant women were recruited at 26-28 weeks of gestation during their oral glucose tolerance test at the Bradford Royal Infirmary.[3][4] A total of 3,353 of their partners also consented to participate.[1]

- Data from Mothers: A semi-structured questionnaire was administered, and physical measurements (weight, height, arm circumference, triceps skinfold) were taken. Blood samples were also collected.[3][4]
- Data at Birth: Umbilical cord blood was collected at the time of birth.[3][4]
- Data from Infants: Within two weeks of birth, measurements of the infant's head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were recorded.[3][4]
- Data from Fathers: Fathers completed a questionnaire, had their height and weight measured, and provided a saliva sample.[3][4]

Follow-up Studies: The cohort has been followed up at multiple time points. For instance, the "Growing up in Bradford" study (ages 7-11) involved community and school-based visits to collect a range of data, including cognitive and sensorimotor assessments.[9]

Data Linkage and Integration

A key feature of the BiB study is the integration of the primary cohort data with a wide range of administrative and environmental datasets. This linkage provides a more holistic view of the factors influencing health and development.



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Caption: The integration of Born in Bradford cohort data with external datasets.

Data Governance and Security

The Born in Bradford study places a high priority on the security and confidentiality of participant data. All data provided to researchers is de-identified, with personal information removed and replaced with a study ID number.[10][11] Researchers are legally bound by the Data Sharing Agreement to store the data securely and to destroy it upon completion of their project.[10][12] Furthermore, all research outputs, such as publications, must be submitted to the Executive Committee for review at least one month prior to submission, and must appropriately acknowledge the Born in Bradford study.[6][12]

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